![molecular formula C23H21Cl2N3O2S B2812533 1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-38-8](/img/structure/B2812533.png)
1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives, such as 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine , are a class of chemical compounds which have been studied for various applications. They are often used in the synthesis of pharmaceuticals . Some piperazine derivatives are known to act as serotonin receptor agonists or dopamine transporter ligands .
Synthesis Analysis
While the specific synthesis process for “1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine” is not available, similar compounds are typically synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Development
Piperazine derivatives have garnered attention in pharmacological research due to their versatile chemical structure, allowing for modifications that lead to various therapeutic effects. Research has shown that certain piperazine compounds, such as Trimetazidine (1-[2,3,4-trimethoxybenzyl] piperazine), act as cellular anti-ischemic agents. These compounds are capable of preventing ATP decrease, limiting intracellular acidosis, protecting against oxygen-free radical-induced toxicity, and inhibiting neutrophil infiltration, indicating their potential in treating ischemic conditions (Blardi, Patrizia et al., 2002).
Neurological Applications
In neurological research, piperazine derivatives have been explored for their interactions with various neurotransmitter systems, indicating their potential in addressing disorders such as depression, anxiety, and neurodegenerative diseases. For instance, studies involving the subjective effects of Trifluoromethylphenyl piperazine (TFMPP) in human males suggest that TFMPP and by extension, related piperazine compounds, could influence serotonin receptor activities, offering insights into their applications in treating mood disorders (R. Jan et al., 2010).
Oncological Research
The metabolic pathways and disposition of piperazine-containing drugs, such as Venetoclax, have been extensively studied, highlighting the drug's mechanism in inhibiting the B-cell lymphoma-2 (Bcl-2) protein. These findings support the development of targeted therapies for hematologic malignancies, underscoring the importance of piperazine derivatives in oncology (Hong Liu et al., 2017).
Toxicology and Safety
Piperazine compounds have also been studied for their toxicological profiles, as evidenced by research on occupational exposure to piperazine and its potential for in vivo nitrosation, forming N-mononitrosopiperazine. Such studies are crucial for understanding the safety and environmental impact of these compounds, guiding regulatory and safety guidelines (A. Tricker et al., 1991).
Safety and Hazards
Wirkmechanismus
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to active sites, leading to changes in the targets’ function .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, potentially influencing neurotransmission, enzyme activity, and cellular signaling .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in mice .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c24-18-5-7-21(8-6-18)31-23-9-4-17(14-22(23)28(29)30)16-26-10-12-27(13-11-26)20-3-1-2-19(25)15-20/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOIDRCXAVJIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


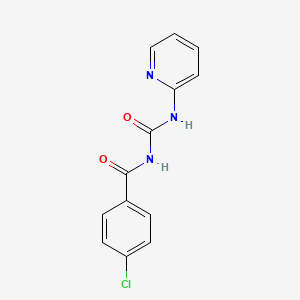
![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)
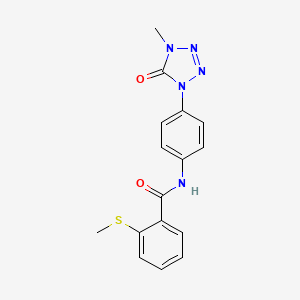

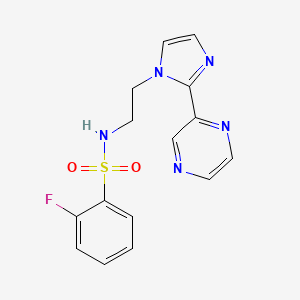
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)

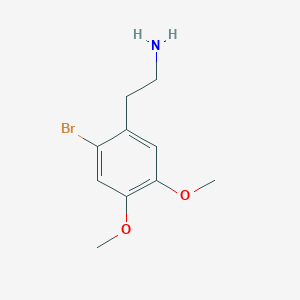
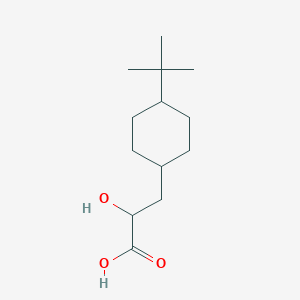
![4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)

